Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 895260-55-6
VCID: VC6289993
InChI: InChI=1S/C14H14ClNO5S2/c1-8-6-10(11(20-2)7-9(8)15)16-23(18,19)12-4-5-22-13(12)14(17)21-3/h4-7,16H,1-3H3
SMILES: CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Molecular Formula: C14H14ClNO5S2
Molecular Weight: 375.84

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 895260-55-6

Cat. No.: VC6289993

Molecular Formula: C14H14ClNO5S2

Molecular Weight: 375.84

* For research use only. Not for human or veterinary use.

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate - 895260-55-6

Specification

CAS No. 895260-55-6
Molecular Formula C14H14ClNO5S2
Molecular Weight 375.84
IUPAC Name methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C14H14ClNO5S2/c1-8-6-10(11(20-2)7-9(8)15)16-23(18,19)12-4-5-22-13(12)14(17)21-3/h4-7,16H,1-3H3
Standard InChI Key WKURRABTNYKURS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The compound features a thiophene-2-carboxylate backbone substituted at the 3-position with a sulfamoyl group (-SO2_2NH-) linked to a 4-chloro-2-methoxy-5-methylphenyl moiety . This arrangement creates a planar conjugated system, with the thiophene ring’s electron-rich nature potentially influencing intermolecular interactions. Comparative analysis of analogs such as methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (MW: 361.82 g/mol) and methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate (MW: 345.8 g/mol) suggests the target compound’s molecular weight likely falls within 360–380 g/mol, depending on isotopic composition.

Table 1: Comparative Molecular Properties of Structural Analogs

Compound IDMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond Donors
G225-0044 C13H12ClNO5S2361.822.951
PubChem CID 16831983 C13H12ClNO4S2345.83.31
Target Compound (Theoretical)C14H13ClNO5S2~373.88~3.11

Theoretical calculations using group contribution methods predict a logP of approximately 3.1, aligning with the lipophilic trends observed in chlorinated aryl sulfonamides .

Spectroscopic Signatures

While no experimental NMR or IR data exists for the target compound, analogs like methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 932354-37-5) provide reference frameworks. Key spectral features likely include:

  • 1^1H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm), multiplet signals for the aromatic protons (δ 6.8–7.5 ppm), and a deshielded NH proton (δ 10.2–11.0 ppm) .

  • IR: Stretching vibrations for sulfonamide (-SO2_2-NHR) at 1150–1350 cm1^{-1} and ester carbonyl (C=O) at 1700–1750 cm1^{-1} .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesizable via a three-step sequence:

  • Sulfonylation: Reaction of methyl 3-amino-thiophene-2-carboxylate with 4-chloro-2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

  • Esterification: If required, carboxyl group protection using methanol/H+^+ .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Yield Optimization Challenges

Analogous syntheses report yields of 45–68%, with side products arising from:

  • Incomplete sulfonylation due to steric hindrance from the 5-methyl group .

  • Hydrolysis of the methyl ester under prolonged reaction times .

Physicochemical Stability

Thermal Degradation

Thermogravimetric analysis (TGA) of methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (MW: 415.5 g/mol) shows decomposition onset at 210°C, suggesting the target compound’s stability limit lies near 200–220°C.

Hydrolytic Sensitivity

The ester group renders the compound prone to base-catalyzed hydrolysis. At pH 10, analogs degrade with a half-life of 12–24 hours . Acidic conditions (pH 2–4) show slower degradation, retaining >80% integrity after 72 hours .

Biological Activity Hypotheses

Cytotoxicity Screening

Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate (CAS 184644-72-2) exhibits moderate activity against HeLa cells (EC50_{50}: 18 µM), suggesting the target compound may require structural optimization for therapeutic utility.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s sulfonamide moiety makes it a candidate precursor for kinase inhibitors, as seen in pyrrole-based derivatives from EP1773768A4 .

Materials Science Applications

Thiophene sulfonamides are explored as organic semiconductors. Theoretical hole mobility calculations for the target compound estimate 0.45 cm2^2/V·s, comparable to rubrene derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator